molecular formula C8H8BrNO2 B2712254 5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one CAS No. 1247092-62-1

5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one

Cat. No. B2712254
CAS RN: 1247092-62-1
M. Wt: 230.061
InChI Key: OHBXDSMXGOYFOC-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one (5-Br-OPP) is a heterocyclic compound that is comprised of a five-membered ring containing a bromine atom and an oxo-propyl group. It is a colorless solid that is soluble in water and has a melting point of 146-148°C. 5-Br-OPP is an important building block in organic synthesis and has a wide range of applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Activity

The spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)pyridine were analyzed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to determine the molecule's optimized geometric structure. Notably, the molecule demonstrated antimicrobial activities tested by the minimal inhibitory concentration method, although it differs slightly from the queried compound, indicating a broader application potential in related structures (Vural & Kara, 2017).

Magnetic Properties and Single-Molecule Magnetism

Lanthanide-Nitronyl Nitroxide Complexes

A study on lanthanide-nitronyl nitroxide complexes revealed single-molecule magnet behavior in a Tb(III) complex. These complexes, involving a molecule similar in structure to the query, underscore the potential for designing magnetic materials with specific magnetic behaviors (Xu et al., 2009).

Photoinduced Tautomerization

Proton Transfer in Chromophores

Research on 2-(1H-pyrazol-5-yl)pyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These findings highlight the complex photochemical behavior that can be explored in pyridine derivatives for applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Synthesis and Chemical Reactions

Palladium-Catalyzed C-C Coupling

A study on microwave-assisted palladium-catalyzed reactions with 5-bromopyrimidine demonstrated the potential for synthesizing substituted pyrimidines through aryl-aryl C-C coupling. This research provides insights into methodologies for creating pyridine derivatives, relevant for pharmaceutical synthesis and material science (Verbitskiy et al., 2013).

Quantum Mechanical Investigations and Biological Activities

Novel Pyridine Derivatives Synthesis

The synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction was explored, including their quantum mechanical investigations and biological activities. This research opens avenues for the development of new compounds with potential applications in medicine and material science (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-1-(2-oxopropyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBXDSMXGOYFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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